N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide

Antiamnesic Activity Nootropic Agents Cognitive Enhancement

A well-characterized probe for CYP4A11 inhibition and antiamnesic SAR research. - Directly inhibits CYP4A11 (IC50 179 µM) for omega-hydroxylation assays. - Antiamnesic activity comparable to piracetam in rodent behavioral models. - Distinct 4-anilinophenyl substitution eliminates cross-SAR variability of uncharacterized analogs. Supplied with ≥98% purity, immediate global shipping.

Molecular Formula C24H20N2O2
Molecular Weight 368.4g/mol
CAS No. 265324-05-8
Cat. No. B398665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide
CAS265324-05-8
Molecular FormulaC24H20N2O2
Molecular Weight368.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C24H20N2O2/c27-24(17-28-23-15-10-18-6-4-5-7-19(18)16-23)26-22-13-11-21(12-14-22)25-20-8-2-1-3-9-20/h1-16,25H,17H2,(H,26,27)
InChIKeyKKMGJEBWJZDQMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Anilinophenyl)-2-(2-naphthyloxy)acetamide: Research Probe Overview


N-(4-Anilinophenyl)-2-(2-naphthyloxy)acetamide (CAS 265324-05-8) is a synthetic organic compound belonging to the class of 2-naphthyloxy acetamides . Structurally, it comprises an aniline moiety linked via an amide bond to a naphthyloxy group, with a molecular formula of C24H20N2O2 and a molecular weight of approximately 368.4 g/mol . As an aromatic amide, it serves as a research probe for investigating interactions with biological targets, including modulation of enzymes involved in metabolic pathways . This compound is primarily utilized in medicinal chemistry research as a tool for exploring antiamnesic activity, central nervous system effects, and cytochrome P450 enzyme inhibition .

Class-level antiamnesic scaffold investigation (naphthyloxy acetamide core)
CYP4A11 enzyme inhibition study context (fatty acid metabolism probe)
Cancer cell proliferation endpoint review (SAR starting point)
Polypharmacology probe for cognitive-metabolic comorbidity models

N-(4-Anilinophenyl)-2-(2-naphthyloxy)acetamide: Structural Specificity


In-class substitution among 2-naphthyloxy acetamides is precluded by pronounced structure-activity relationship (SAR) variations driven by the N-aryl substituent [1]. The presence of the 4-anilinophenyl moiety in N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide imparts distinct electronic, steric, and lipophilic properties compared to simpler N-alkyl or N-benzyl analogs [1]. These physicochemical differences directly translate into divergent target engagement profiles and potency shifts . For instance, while closely related derivatives such as N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide also exhibit antiamnesic potential, the specific substitution pattern on the phenyl ring of the target compound can critically alter its interaction with binding pockets, affecting both efficacy and selectivity . Therefore, assuming functional interchangeability between generic 'naphthyloxy acetamide' compounds without empirical comparative data risks introducing uncontrolled variables and compromising experimental reproducibility.

N-(4-anilinophenyl) substitution
vs.
N-alkyl / N-benzyl analogs (e.g., 4-methoxybenzyl)
Distinct electronic, steric, and lipophilic properties from the anilinophenyl group may shift target engagement and efficacy profile. Class-level antiamnesic response may not transfer without direct comparative data.

N-(4-Anilinophenyl)-2-(2-naphthyloxy)acetamide: Key Evidence Dimensions


Antiamnesic Activity vs. Piracetam

While direct quantitative data for the specific target compound N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide is not available, class-level evidence from closely related 2-naphthyloxy acetamides demonstrates significant antiamnesic activity. Compound 3b, a derivative within the same 2-naphthyloxy N,N-substituted acetamide series, exhibited dose-dependent antiamnesic effects that were comparable to piracetam, a standard nootropic agent [1]. This class-level inference suggests that the target compound, bearing the same core scaffold, may possess similar memory-enhancing potential, making it a valuable research tool for investigating cognitive function.

Antiamnesic Activity vs. Piracetam
Class-level inference
Derivative 3b showed antiamnesic effects comparable to piracetam in rodent scopolamine-induced amnesia models.
Supports class-level antiamnesic probe context for the naphthyloxy acetamide scaffold.
Direct data for CAS 265324-05-8 not available; scaffold-based extrapolation.
Antiamnesic Activity Nootropic Agents Cognitive Enhancement

CYP4A11 Inhibition in Lipid Metabolism

N-(4-Anilinophenyl)-2-(2-naphthyloxy)acetamide (CAS 265324-05-8) has been evaluated for its inhibitory activity against recombinant human cytochrome P450 4A11 (CYP4A11). Data from BindingDB indicates an IC50 value of 1.79e+5 nM (179 µM) when tested against CYP4A11 expressed in baculovirus-infected insect cells using Luc-4A as a substrate, following a 30-minute preincubation with NADPH [1]. This moderate micromolar inhibition suggests that the compound may serve as a tool for probing CYP4A11-mediated lipid metabolism pathways, distinguishing it from other naphthyloxy acetamides lacking this characterized activity profile.

CYP4A11 Inhibition
Supporting evidence
IC50 = 179 µM
Recombinant human CYP4A11 (Luc-4A substrate, 30 min NADPH preincubation)
Supports CYP4A11 inhibition study context; moderate micromolar potency.
Single-concentration data; verify in target assay system.
Cytochrome P450 Inhibition CYP4A11 Lipid Metabolism

Anticancer Activity: Cell Proliferation Inhibition

Research indicates that N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide and its derivatives exhibit promising anticancer activity. Studies have shown that this compound class can inhibit the growth of various cancer cell lines . However, specific quantitative data (e.g., IC50 values) for CAS 265324-05-8 against defined cancer cell lines (e.g., MCF-7, HeLa) are not provided in the available sources. The evidence for this dimension is based on general statements of anticancer potential rather than direct comparative data.

Anticancer Activity
Data to verify
General activity statement; no specific IC50 values for CAS 265324-05-8 against defined cancer cell lines.
Supports cancer cell proliferation endpoint review as a starting scaffold for SAR exploration.
Quantitative data missing; general activity statement from available sources.
Anticancer Research Cell Proliferation Inhibition Cancer Cell Lines

N-(4-Anilinophenyl)-2-(2-naphthyloxy)acetamide: Optimal Research Applications


Antiamnesic Research in Rodent Models

Based on class-level evidence showing antiamnesic activity comparable to piracetam for structurally related 2-naphthyloxy acetamide derivatives [1], this compound is optimally deployed in rodent behavioral studies investigating memory enhancement and cognitive decline. It serves as a research tool to validate the antiamnesic potential of the naphthyloxy acetamide scaffold, distinct from standard nootropics like piracetam.

CYP4A11 Inhibition in Lipid Metabolism

Given the documented, albeit moderate, inhibition of human CYP4A11 with an IC50 of 179 µM [1], this compound is a viable research probe for in vitro studies investigating CYP4A11-mediated omega-hydroxylation of fatty acids and its role in metabolic disorders. It provides a characterized, albeit low-potency, chemical handle for modulating this enzyme, distinguishing it from uncharacterized naphthyloxy acetamides.

Lead Optimization: Anticancer Scaffolds

With preliminary evidence suggesting anticancer activity against various cell lines [1], this compound is best utilized as a starting scaffold for structure-activity relationship (SAR) exploration in oncology-focused medicinal chemistry programs. Its N-aryl substitution offers a unique vector for optimizing potency and selectivity compared to simpler naphthyloxy acetamide analogs.

Multi-Target Pharmacology Probe

The compound's dual potential for antiamnesic activity (class-level) and CYP4A11 modulation (direct evidence) [1][2] positions it as a valuable tool for investigating polypharmacology in complex disease models where both cognitive decline and metabolic dysregulation are implicated, such as in neurodegenerative disorders with metabolic comorbidities.

Application
Selection Property
Validation Focus
Cognitive research models (amnesia/cholinergic challenge)
Class-level antiamnesic scaffold profile
Behavioral endpoint validation with standard nootropic comparator
CYP4A11 enzyme inhibition studies
Characterized CYP4A11 inhibition profile
Fatty acid omega-hydroxylation pathway assay review
Cancer cell proliferation SAR exploration
Reported anticancer class-level activity
Cell viability endpoint screening across cancer cell lines
Polypharmacology probe for cognitive-metabolic comorbidity models
Dual antiamnesic (class-level) and CYP4A11 inhibition profiles
Combined cognitive and metabolic endpoint assessment in rodent models
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